2,2',4,6'-Tetrachlorobiphenyl
Overview
Description
2,2’,4,6’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their chemical stability and insulating properties. These compounds were widely used in industrial applications until their production was banned due to environmental and health concerns .
Mechanism of Action
Target of Action
The primary target of 2,2’,4,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that polychlorinated biphenyls (pcbs), the group of compounds to which 2,2’,4,6’-tetrachlorobiphenyl belongs, can affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
This suggests that 2,2’,4,6’-Tetrachlorobiphenyl may have a long half-life in the body, potentially leading to bioaccumulation .
Result of Action
The molecular and cellular effects of 2,2’,4,6’-Tetrachlorobiphenyl’s action include the disruption of cell function by altering the transcription of genes . This can lead to a variety of health effects, as the altered genes may be involved in critical biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,6’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This means that it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,4,6’-Tetrachlorobiphenyl in the environment can significantly impact its action and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,4,6’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the biphenyl molecule .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,4,6’-Tetrachlorobiphenyl, was historically conducted using batch processes. The chlorination reaction was performed in large reactors, and the resulting mixture of chlorinated biphenyls was then separated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,6’-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated products.
Reduction: Dechlorination can occur under reductive conditions, leading to less chlorinated biphenyls.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophilic reagents such as sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2,2’,4,6’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used as a model compound in research related to:
Environmental Chemistry: Studying the persistence and degradation of PCBs in the environment.
Toxicology: Investigating the health effects of PCBs on humans and wildlife.
Analytical Chemistry: Developing methods for the detection and quantification of PCBs in various matrices
Comparison with Similar Compounds
2,2’,4,6’-Tetrachlorobiphenyl is one of 209 possible polychlorinated biphenyl congeners. Similar compounds include:
- 2,2’,4,4’-Tetrachlorobiphenyl
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3,3’,4,4’-Pentachlorobiphenyl
Compared to these congeners, 2,2’,4,6’-Tetrachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1,3-dichloro-2-(2,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHNUGRFECMVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074195 | |
Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-04-7 | |
Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,6'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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